

Application Notes and Protocols for the Functionalization of 1-(Phenylsulfinyl)azulene

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Compound of Interest

Compound Name: 1-(Phenylsulfinyl)azulene

Cat. No.: B15489676

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This document provides detailed protocols and application notes for the chemical functionalization of **1-(phenylsulfinyl)azulene**. This versatile starting material allows for the introduction of a variety of functional groups onto the azulene core, a key scaffold in medicinal chemistry and materials science. The protocols outlined below cover the preparation of the starting material, subsequent electrophilic substitution reactions, and nucleophilic substitution reactions where the phenylsulfinyl group acts as a leaving group.

Synthesis of 1-(Phenylsulfinyl)azulene

The preparation of **1-(phenylsulfinyl)azulene** can be achieved through the reaction of azulene with thionyl chloride in the presence of a Lewis acid catalyst to form an azulenylsulfinyl chloride, followed by reaction with benzene.

Experimental Protocol:

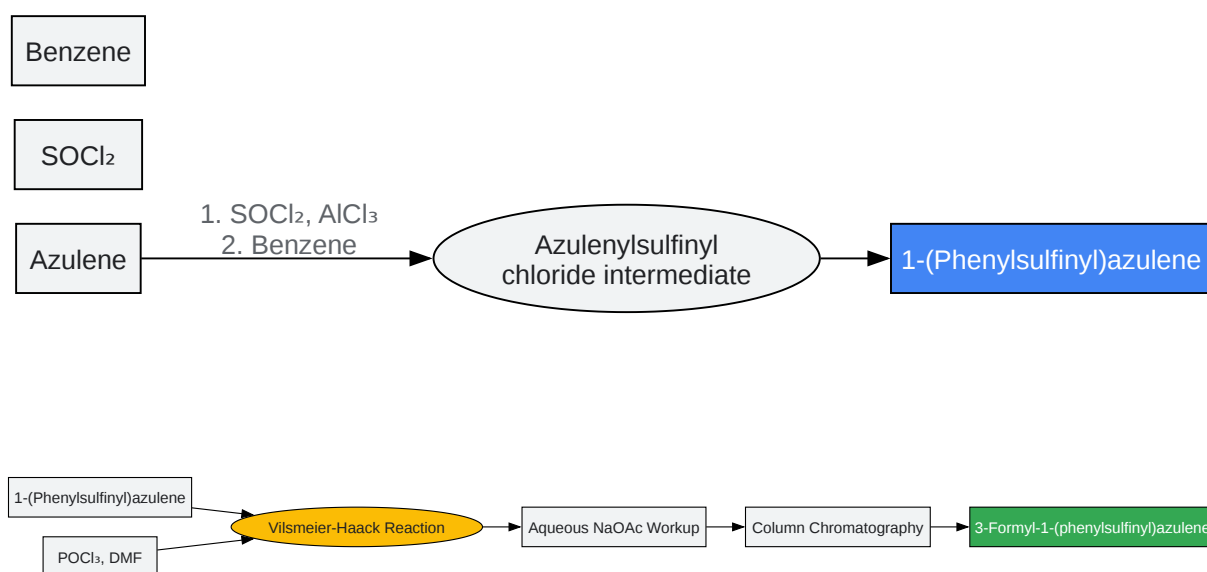
A solution of azulene (1.0 eq) in a dry, inert solvent such as dichloromethane (CH_2Cl_2) is cooled to 0 °C under an inert atmosphere. A Lewis acid catalyst, for example, aluminum chloride (AlCl_3) (1.1 eq), is added, followed by the dropwise addition of thionyl chloride (SOCl_2) (1.2 eq). The reaction mixture is stirred at 0 °C for 1-2 hours. Subsequently, benzene (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the slow addition of water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under

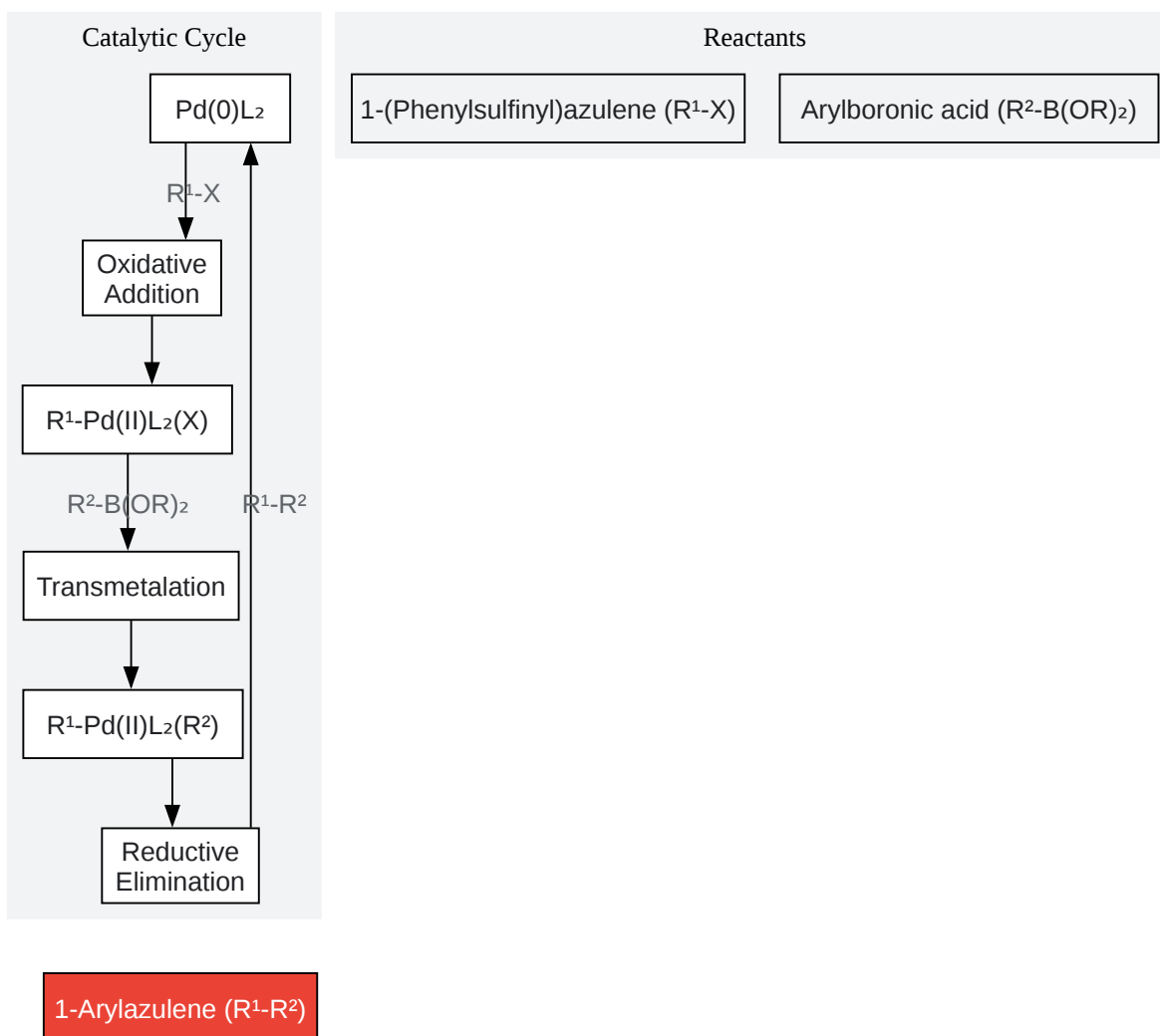
reduced pressure. The crude product is purified by column chromatography on silica gel to afford **1-(phenylsulfinyl)azulene**.

Table 1: Synthesis of **1-(Phenylsulfinyl)azulene** - Reaction Parameters

Parameter	Value
Starting Material	Azulene
Reagents	Thionyl chloride (SOCl ₂), Benzene
Catalyst	Aluminum chloride (AlCl ₃)
Solvent	Dichloromethane (CH ₂ Cl ₂)
Temperature	0 °C to room temperature
Reaction Time	14-18 hours
Typical Yield	60-70%

Diagram 1: Synthesis of **1-(Phenylsulfinyl)azulene**





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